Phaclofen - 114012-12-3

Phaclofen

Catalog Number: EVT-1177709
CAS Number: 114012-12-3
Molecular Formula: C9H13ClNO3P
Molecular Weight: 249.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phaclofen is a phosphonic acid analog of γ-aminobutyric acid (GABA), specifically of the GABAB agonist, baclofen []. In scientific research, phaclofen serves as a selective antagonist of GABAB receptors [, , , , , ], playing a crucial role in elucidating the function and pharmacological properties of these receptors. Unlike its agonist counterpart, baclofen, which activates GABAB receptors, phaclofen blocks the activation of these receptors, thereby preventing the downstream effects of GABA binding [, , ]. This antagonistic property makes phaclofen an invaluable tool in investigating the physiological and pathological roles of GABAB receptors in various systems, including the nervous system, gastrointestinal tract, and endocrine system [, , , , , , , , , , , , , , , , , ].

Future Directions
  • Exploring GABAB receptor subtype specificity: While phaclofen is generally considered a selective GABAB receptor antagonist, emerging evidence suggests the existence of pharmacologically distinct GABAB receptor subtypes []. Investigating phaclofen's affinity and selectivity for different GABAB receptor subtypes could provide a more nuanced understanding of GABAB receptor function.
  • Developing more potent and selective GABAB antagonists: Despite its utility, phaclofen's relatively low potency and potential off-target effects at high concentrations warrant the development of new, more potent and selective GABAB receptor antagonists []. Such compounds would enable more precise investigations of GABAB receptor function and could potentially pave the way for novel therapeutic interventions targeting these receptors.
  • Investigating the therapeutic potential of GABAB receptor antagonism: Given the diverse roles of GABAB receptors in various physiological and pathological processes, there is significant interest in exploring the therapeutic potential of GABAB receptor antagonism []. Phaclofen, along with novel GABAB antagonists, could serve as valuable tools in elucidating the therapeutic utility of targeting these receptors for conditions such as pain, addiction, and neurodevelopmental disorders.

(R)-Phaclofen

    (S)-Phaclofen

      Baclofen ((RS)-Baclofen)

        GABA (γ-Aminobutyric Acid)

          Muscimol

            Bicuculline

              3-Aminopropylphosphonous Acid (3-APPA)

                CGP 35348 (3-Aminopropyl(diethoxymethyl)phosphinic Acid)

                  CGP 36742 (3-Aminopropyl-n-butyl Phosphinic Acid)

                    CGP 47656 (3-Aminopropyl(difluoromethyl)phosphinic Acid)

                      11. CGP 52432 ( Phosphinic Acid)

                      Source and Classification

                      Phaclofen is classified under the category of phosphonic acids and is specifically recognized for its role in modulating GABAergic signaling. It is derived from the structural modification of GABA, the primary inhibitory neurotransmitter in the central nervous system. The compound is often sourced from chemical suppliers and has been used extensively in laboratory settings for research purposes.

                      Synthesis Analysis

                      Methods and Technical Details

                      The synthesis of phaclofen involves several steps that transform simple organic precursors into the final product. A common method includes:

                      1. Formation of Intermediate: The reaction begins with 4-chlorobenzaldehyde and nitromethane to produce 4-chlorophenyl-2-nitropropene.
                      2. Reduction: This intermediate undergoes reduction to yield 4-chlorophenyl-2-aminopropane.
                      3. Phosphorylation: The amine is then reacted with phosphorus trichloride, followed by hydrolysis to produce phaclofen.

                      This multi-step synthesis allows for high yields while minimizing side reactions, making it a reliable method for producing phaclofen in laboratory settings .

                      Chemical Reactions Analysis

                      Reactions and Technical Details

                      Phaclofen can participate in various chemical reactions:

                      1. Oxidation: Phaclofen can be oxidized to form derivatives that may exhibit altered biological activities.
                      2. Reduction: Reduction reactions can modify functional groups, potentially enhancing or diminishing its receptor affinity.
                      3. Substitution: The amino and phosphonic acid groups are sites for substitution reactions, allowing for the synthesis of novel compounds with varied pharmacological profiles.

                      Common reagents employed in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

                      Mechanism of Action

                      Process and Data

                      Phaclofen functions primarily as an antagonist at GABA_B receptors, which are G protein-coupled receptors involved in inhibitory neurotransmission. By binding to these receptors, phaclofen inhibits their activation by endogenous agonists like GABA, thus modulating neuronal excitability.

                      Research has demonstrated that phaclofen effectively blocks the effects of GABA_B agonists, leading to increased neuronal firing rates and neurotransmitter release in various brain regions . This mechanism underlies its potential therapeutic applications in conditions such as anxiety disorders and epilepsy.

                      Physical and Chemical Properties Analysis

                      Physical and Chemical Properties

                      Phaclofen exhibits several notable physical and chemical properties:

                      These properties are critical when considering phaclofen's formulation for pharmaceutical applications .

                      Applications

                      Scientific Uses

                      Phaclofen has been utilized extensively in scientific research to explore GABA_B receptor functions. Its applications include:

                      • Neuroscience Research: Investigating the role of GABA_B receptors in synaptic transmission and plasticity.
                      • Therapeutic Development: Exploring potential treatments for neurological disorders such as epilepsy, anxiety, and spasticity.
                      • Pharmacological Studies: Assessing the effects of GABA_B modulation on various physiological processes.
                      Introduction to Phaclofen in GABAergic Neuropharmacology

                      Historical Discovery and Development of Phaclofen as a Gamma-Aminobutyric Acid-B Receptor Antagonist

                      Phaclofen emerged in the late 1980s through systematic efforts to develop competitive antagonists for the Gamma-Aminobutyric Acid-B receptor, which was pharmacologically distinct from the Gamma-Aminobutyric Acid-A receptor due to its insensitivity to the classic antagonist bicuculline. Researchers designed Phaclofen as a phosphonic acid analogue of the selective Gamma-Aminobutyric Acid-B agonist Baclofen (β-(4-chlorophenyl)-Gamma-Aminobutyric Acid). This strategic modification replaced the carboxylic acid group of Baclofen with a phosphonic acid moiety, aiming to create a molecule that retained affinity for the Gamma-Aminobutyric Acid-B receptor but lacked intrinsic efficacy [1] [6].

                      Initial pharmacological characterization demonstrated Phaclofen's ability to antagonize Baclofen-induced responses in rat cerebral cortical slices and inhibit the binding of tritiated Baclofen to Gamma-Aminobutyric Acid-B receptor sites in rat cerebellar membranes. This established it as the first selective antagonist for this receptor class, distinguishing it from earlier non-selective agents [1] [4]. A significant limitation recognized early was Phaclofen's poor penetration of the blood-brain barrier following systemic administration, restricting its utility primarily to in vitro studies and intracerebral applications [1]. Nevertheless, this discovery catalyzed the development of subsequent generations of brain-penetrant Gamma-Aminobutyric Acid-B antagonists, such as Saclofen and later, more potent compounds like CGP35348 and CGP55845 [6].

                      Table 1: Key Historical Milestones in Phaclofen Development

                      YearMilestoneSignificance
                      1987First report of Phaclofen as a Gamma-Aminobutyric Acid-B antagonistProvided the first selective pharmacological tool to block Gamma-Aminobutyric Acid-B receptors [1]
                      1990Demonstration of central nervous system effects via intracerebral applicationConfirmed activity in brain tissue despite blood-brain barrier limitations [5]
                      1994Resolution of enantiomers and stereochemical assignmentEstablished the R-enantiomer as the biologically active form [4]
                      1995Development of phosphinic acid-based antagonistsSpurred by Phaclofen's limitations, leading to orally active compounds [1]

                      Structural and Chemical Properties of Phaclofen

                      Phaclofen, chemically designated as [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid (C₉H₁₃ClNO₃P), possesses a molecular weight of 249.63 grams per mole. Its structure maintains the core features of Baclofen, including the 4-chlorophenyl group and the four-carbon chain separating the aromatic ring from the amino group. The defining modification is the substitution of the terminal carboxylic acid (-COOH) in Baclofen with a phosphonic acid group (-PO(OH)₂). This bioisosteric replacement significantly alters the molecule's physicochemical properties, increasing polarity and reducing lipophilicity, which underlies its limited blood-brain barrier permeability [1] [6] [8].

                      The phosphonic acid group confers a higher pKa compared to carboxylic acids, meaning Phaclofen exists predominantly in a charged state at physiological pH. This characteristic impacts its solubility profile; Phaclofen is insoluble or only slightly soluble in dimethyl sulfoxide and requires alkaline conditions (e.g., 1M sodium hydroxide) for dissolution in aqueous systems at concentrations relevant for experimental use (approximately 50 milligrams per milliliter) [7] [8]. A crucial aspect of Phaclofen's pharmacology is its stereoselectivity. Resolution of the racemic mixture demonstrated that the biological activity resides almost exclusively in the R-enantiomer. X-ray crystallographic analysis confirmed the absolute stereochemistry of the active enantiomer as R-Phaclofen. Pharmacological studies revealed stark differences: R-Phaclofen inhibited tritiated Baclofen binding to rat cerebellar membranes with a half-maximal inhibitory concentration value of 76 ± 13 micromolar, whereas the S-enantiomer was essentially inactive at concentrations exceeding 1000 micromolar [4].

                      Table 2: Structural Comparison of Phaclofen and Baclofen

                      PropertyPhaclofenBaclofenFunctional Implication
                      Acidic GroupPhosphonic acid (-PO(OH)₂)Carboxylic acid (-COOH)Increased polarity and charge of Phaclofen reduces membrane permeability
                      Molecular Weight249.63 grams per mole213.66 grams per moleLarger molecular size contributes to reduced brain penetration
                      Stereochemical ActivityActivity resides predominantly in R-enantiomerActivity resides predominantly in R-enantiomerBoth exhibit stereoselective interaction with the Gamma-Aminobutyric Acid-B receptor binding site
                      Solubility ProfileSoluble in basic aqueous solutions (e.g., 1M sodium hydroxide), limited solubility in organic solventsMore soluble in both aqueous and acidic/basic conditions compared to PhaclofenImpacts formulation and route of administration for experimental studies

                      Role in Distinguishing Gamma-Aminobutyric Acid-B from Gamma-Aminobutyric Acid-A Receptor Pathways

                      Phaclofen's primary significance lies in its ability to selectively antagonize Gamma-Aminobutyric Acid-B receptors without affecting Gamma-Aminobutyric Acid-A receptor function, thereby enabling researchers to dissect the distinct physiological roles of these receptor classes. This selectivity was demonstrated in key experiments across multiple biological systems:

                      In hippocampal slice cultures, Phaclofen (applied at millimolar concentrations) specifically inhibited the slow inhibitory postsynaptic potential, which is mediated by postsynaptic Gamma-Aminobutyric Acid-B receptors coupled to potassium channels. This effect was distinct from the blockade of fast inhibitory postsynaptic potentials (mediated by Gamma-Aminobutyric Acid-A receptors) achieved with bicuculline. Critically, Phaclofen's antagonism led to altered neuronal excitability patterns characterized by repetitive "afterdischarge bursts," contrasting sharply with the large paroxysmal depolarizing shifts induced by bicuculline. This provided direct evidence for the functional separation of Gamma-Aminobutyric Acid receptor subtypes in regulating neuronal network behavior and synaptic inhibition [5].

                      Perhaps the most compelling evidence for Gamma-Aminobutyric Acid-B receptor specificity came from studies on gastrointestinal motility. Research using isolated mouse whole stomach preparations demonstrated that Gamma-Aminobutyric Acid induced gastric relaxation. This relaxation was antagonized by the Gamma-Aminobutyric Acid-A receptor antagonist bicuculline but was potentiated by Phaclofen. The potentiation occurred because Phaclofen blocked endogenous Gamma-Aminobutyric Acid activation of inhibitory Gamma-Aminobutyric Acid-B receptors located on cholinergic neurons. Conversely, the Gamma-Aminobutyric Acid-B agonist Baclofen induced gastric contraction, an effect that was robustly antagonized by Phaclofen. This reciprocal modulation provided clear functional evidence that Gamma-Aminobutyric Acid-A and Gamma-Aminobutyric Acid-B receptors exert opposing effects on gastric tone via distinct neural circuits: Gamma-Aminobutyric Acid-A receptors mediate relaxation through nitric oxide and purinergic neurotransmission, while Gamma-Aminobutyric Acid-B receptors facilitate contraction via cholinergic pathways [2] [9].

                      Furthermore, Phaclofen helped establish the presynaptic localization and function of Gamma-Aminobutyric Acid-B receptors. In various neuronal preparations, Baclofen-mediated inhibition of neurotransmitter release (e.g., glutamate) was reversed by Phaclofen, confirming the role of presynaptic Gamma-Aminobutyric Acid-B autoreceptors and heteroreceptors in regulating synaptic transmission. This presynaptic inhibition involves Gamma-Aminobutyric Acid-B receptor coupling to voltage-gated calcium channels via G-proteins, reducing calcium influx and subsequent vesicular release [3] [9]. The ability of Phaclofen to block these effects without influencing Gamma-Aminobutyric Acid-A receptor-mediated fast inhibition solidified the understanding that Gamma-Aminobutyric Acid-B receptors mediate slow, modulatory synaptic transmission distinct from the rapid inhibition conferred by Gamma-Aminobutyric Acid-A receptors.

                      Properties

                      CAS Number

                      114012-12-3

                      Product Name

                      Phaclofen

                      IUPAC Name

                      [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid

                      Molecular Formula

                      C9H13ClNO3P

                      Molecular Weight

                      249.63 g/mol

                      InChI

                      InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14)

                      InChI Key

                      VSGNGLJPOGUDON-UHFFFAOYSA-N

                      SMILES

                      C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl

                      Synonyms

                      eta-(4-chlorophenyl)-3-aminopropylphosphonic acid
                      phaclofen

                      Canonical SMILES

                      C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl

                      Product FAQ

                      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                      • To receive a quotation, send us an inquiry about the desired product.
                      • The quote will cover pack size options, pricing, and availability details.
                      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                      • Quotations are valid for 30 days, unless specified otherwise.
                      Q2: What Are the Payment Terms for Ordering Products?
                      • New customers generally require full prepayment.
                      • NET 30 payment terms can be arranged for customers with established credit.
                      • Contact our customer service to set up a credit account for NET 30 terms.
                      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                      Q3: Which Payment Methods Are Accepted?
                      • Preferred methods include bank transfers (ACH/wire) and credit cards.
                      • Request a proforma invoice for bank transfer details.
                      • For credit card payments, ask sales representatives for a secure payment link.
                      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                      Q4: How Do I Place and Confirm an Order?
                      • Orders are confirmed upon receiving official order requests.
                      • Provide full prepayment or submit purchase orders for credit account customers.
                      • Send purchase orders to sales@EVITACHEM.com.
                      • A confirmation email with estimated shipping date follows processing.
                      Q5: What's the Shipping and Delivery Process Like?
                      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                      • You can use your FedEx account; specify this on the purchase order or inform customer service.
                      • Customers are responsible for customs duties and taxes on international shipments.
                      Q6: How Can I Get Assistance During the Ordering Process?
                      • Reach out to our customer service representatives at sales@EVITACHEM.com.
                      • For ongoing order updates or questions, continue using the same email.
                      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                      Quick Inquiry

                       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.